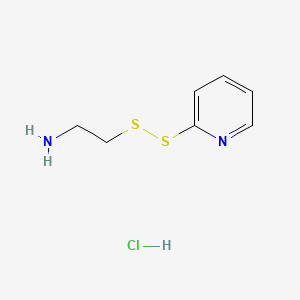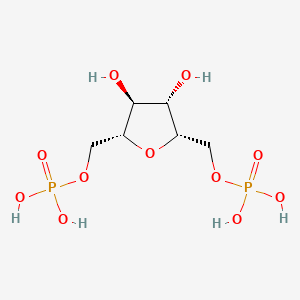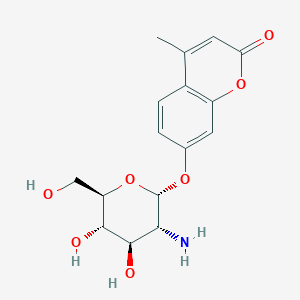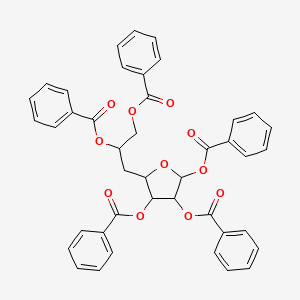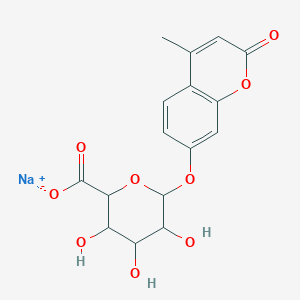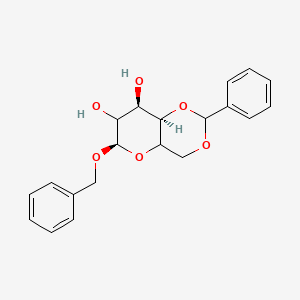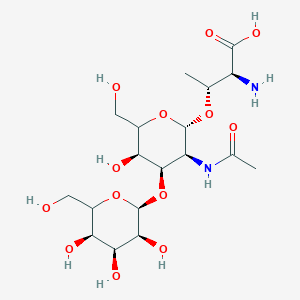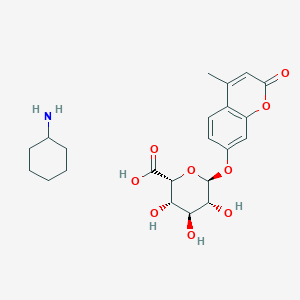
4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid involves a series of chemical reactions starting from readily available precursors. Srivastava et al. (1978) improved the preparation method, leading to a more sensitive substrate for α-L-iduronidase. The process involves the zinc chloride-catalyzed condensation of 4-methylumbelliferone with 1,2,3,4,6-penta-O-acetyl-α-L-idopyranose, followed by deacetylation and catalytic oxidation to yield the target compound as a cyclohexylammonium salt (Srivastava, Hudson, Seymour, & Weissmann, 1978). Similarly, Ding et al. (2020) reported a practical and concise synthesis method, showcasing the compound's relevance as a fluorogenic enzyme substrate diagnostic for α-L-iduronidase, achieved through successive radical bromination and reduction steps (Ding, Xiao, Tian, Ouyang, He, Ning, & Bai, 2020).
科学的研究の応用
Cytotoxicity and Cancer Therapy
One area of significant interest is the exploration of 4-Methylumbelliferone (a compound structurally similar to the one ) and its derivatives for their cytotoxic properties, particularly in cancer therapy. Studies have highlighted their potential in countering mechanisms of multidrug-tumor resistance, enhancing the sensitivity of tumors to phototherapy, and potentially covering the side effects of conventional chemotherapeutic drugs. This research underscores the compounds' exceptional activity against various cancer phenotypes and opens avenues for designing new derivatives with optimized selectivity and minimized side effects (Mustafa et al., 2021).
Material Science and Polymer Chemistry
Another application is found in the modification of biopolymers, such as xylan, where derivatives structurally related to 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt are used to synthesize novel biopolymer ethers and esters. These compounds exhibit specific properties based on functional groups, substitution degree, and pattern. This chemical modification pathway paves the way for creating materials with tailored features for diverse applications, including drug delivery systems and antimicrobial agents (Petzold-Welcke et al., 2014).
Fluorescent Chemosensors
Research has also been conducted on the use of compounds within the same family for the development of fluorescent chemosensors. These chemosensors can detect various analytes, including metal ions and neutral molecules, showcasing high selectivity and sensitivity. This application is crucial for environmental monitoring, clinical diagnostics, and the development of novel sensory devices that require precise detection and quantification of specific substances (Roy, 2021).
Antimicrobial Applications
Additionally, the antimicrobial properties of related compounds have been explored, particularly against multidrug-resistant pathogenic bacteria, fungi, and Mycobacterium tuberculosis. This research is critical in the search for new antimicrobial agents capable of addressing the challenge of resistance in current therapeutic contexts (Swain et al., 2017).
Safety And Hazards
将来の方向性
Given its use as a substrate for assessing the activity of enzymes such as iduronidase and heparan sulfate sulfatase, and its role in the diagnosis of lysosomal storage disorders, the future research directions could involve further exploration of its applications in biomedical research and diagnostics1.
特性
IUPAC Name |
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.C6H13N/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;7-6-4-2-1-3-5-6/h2-5,11-14,16,18-20H,1H3,(H,21,22);6H,1-5,7H2/t11-,12-,13+,14+,16+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQICDDVIGZFCZ-OMZMBYLHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

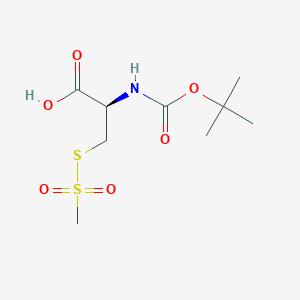
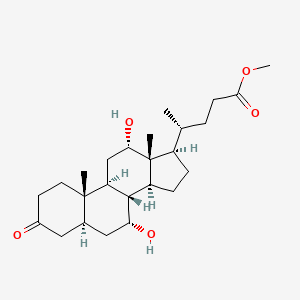
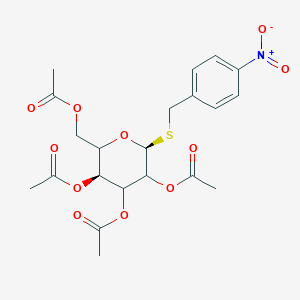
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
